BenchChemオンラインストアへようこそ!

Cimpuciclib tosylate

CDK4 potency IC50

Cimpuciclib tosylate (CAS 2408872-84-2) is a highly selective CDK4 inhibitor (IC50 0.49 nM) with ~20-fold selectivity over CDK6. This profile makes it essential for CDK4-specific cancer research where pan-CDK4/6 inhibition introduces confounding effects. It has demonstrated 93.63% tumor growth inhibition in the Colo205 colorectal cancer xenograft model. The established pharmacokinetic parameters in rodent models (AUC0-24: 5,414 ng/mL·h in rats at 5 mg/kg; 136,782 ng/mL·h in mice at 50 mg/kg) support robust PK/PD modeling. Choose this compound for head-to-head CDK selectivity studies and CDK4-driven oncology research.

Molecular Formula C37H43FN8O4S
Molecular Weight 714.9 g/mol
Cat. No. B10855299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimpuciclib tosylate
Molecular FormulaC37H43FN8O4S
Molecular Weight714.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6
InChIInChI=1S/C30H35FN8O.C7H8O3S/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21;1-6-2-4-7(5-3-6)11(8,9)10/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37);2-5H,1H3,(H,8,9,10)
InChIKeyGHPZVWMOCAVFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimpuciclib Tosylate: Preclinical CDK4-Selective Inhibitor for Oncology Research Procurement


Cimpuciclib tosylate (CAS 2408872-84-2) is the tosylate salt form of cimpuciclib (free base CAS 2202767-78-8), a synthetic small-molecule cyclin-dependent kinase (CDK) inhibitor. It exhibits selective inhibition of CDK4 with a reported IC50 of 0.49 nM, and displays anti-tumor activity in preclinical models . The compound is characterized by a benzimidazole-pyrimidine core scaffold and is classified as a CDK4/6 inhibitor, though it demonstrates preferential inhibition of CDK4 over CDK6 [1]. Cimpuciclib tosylate is intended for research use only, particularly in the study of cell cycle regulation and cancer therapeutics.

Why Cimpuciclib Tosylate Cannot Be Replaced by Other CDK4/6 Inhibitors in Preclinical Research


Despite sharing a common CDK4/6 inhibitory mechanism, cimpuciclib tosylate exhibits a distinct pharmacological profile that precludes simple substitution with FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) or other in-class research compounds. Key differentiating factors include its unique CDK4/CDK6 selectivity ratio, which may lead to different on-target/off-target effects compared to pan-CDK4/6 inhibitors [1], and its specific pharmacokinetic parameters in rodent models, including distinct half-life and exposure profiles that influence dosing regimens and experimental outcomes [2]. Furthermore, its efficacy has been validated in specific preclinical tumor models (Colo205 xenografts) where direct comparative data with other inhibitors may reveal context-dependent activity [3].

Quantitative Differentiation of Cimpuciclib Tosylate: Evidence for Preclinical Procurement Decisions


Superior CDK4 Inhibitory Potency Compared to FDA-Approved CDK4/6 Inhibitors

Cimpuciclib tosylate exhibits a CDK4 IC50 of 0.49 nM, which represents a substantial increase in biochemical potency compared to the FDA-approved CDK4/6 inhibitors palbociclib (11 nM), ribociclib (10 nM), and abemaciclib (2 nM) . This difference is derived from cross-study comparison of reported biochemical assay data [1][2].

CDK4 potency IC50 biochemical assay

Distinct CDK4/CDK6 Selectivity Profile Differentiates Cimpuciclib Tosylate from Pan-CDK4/6 Inhibitors

Cimpuciclib tosylate demonstrates preferential inhibition of CDK4 (IC50 0.49 nM) over CDK6 (IC50 9.56 nM), resulting in a ~20-fold selectivity ratio . In contrast, FDA-approved CDK4/6 inhibitors exhibit varying selectivity profiles: palbociclib shows a ratio of ~1.4 (CDK4 IC50 11 nM vs CDK6 IC50 15 nM), ribociclib shows a ratio of ~3.9 (CDK4 IC50 10 nM vs CDK6 IC50 39 nM), and abemaciclib shows a ratio of ~5 (CDK4 IC50 2 nM vs CDK6 IC50 10 nM) [1][2]. The higher CDK4 selectivity of cimpuciclib may translate to a different biological effect profile.

CDK4 CDK6 selectivity kinase profiling

In Vivo Efficacy: Tumor Growth Inhibition in Colo205 Xenograft Model

In a Colo205 colon cancer xenograft model, cimpuciclib tosylate administered at 50 mg/kg via oral gavage twice weekly inhibited tumor growth by 93.63% . This level of tumor growth inhibition is substantial, though direct comparative studies with other CDK4/6 inhibitors in the same model are not available. As a class-level inference, CDK4/6 inhibitors have demonstrated variable efficacy in xenograft models depending on the specific tumor type and inhibitor [1][2].

xenograft Colo205 tumor growth inhibition in vivo efficacy

Pharmacokinetic Profile: Extended Half-Life and High Exposure in Rodent Models

Cimpuciclib tosylate exhibits distinct pharmacokinetic properties in rodent models. In mice at 50 mg/kg oral dose, it shows a half-life of 14.8 hours and an AUC0-24 of 136,782 ng/mL·h, while in rats at 5 mg/kg, the half-life is 2.4 hours with an AUC0-24 of 5,414 ng/mL·h [1]. This profile indicates a slower metabolic rate and sustained plasma concentration in mice compared to rats. In comparison, palbociclib has a reported half-life of 27 hours in humans, but direct comparative rodent PK data for other CDK4/6 inhibitors are not readily available in the same experimental context [2]. The differences in PK across species are a class-level characteristic of CDK4/6 inhibitors.

pharmacokinetics half-life AUC oral bioavailability

Optimal Research Applications for Cimpuciclib Tosylate Based on Preclinical Evidence


In Vitro Studies Requiring High CDK4 Potency with Reduced CDK6 Interference

Researchers investigating CDK4-specific biology, particularly in cell lines where CDK4 is the primary driver of proliferation and CDK6 inhibition may introduce confounding effects, can leverage cimpuciclib tosylate's ~20-fold selectivity for CDK4 over CDK6 . This profile is especially relevant for studies in tissues with differential CDK4/CDK6 expression or where CDK6 plays a compensatory role.

In Vivo Colorectal Cancer Xenograft Efficacy Studies

Cimpuciclib tosylate has demonstrated substantial tumor growth inhibition (93.63%) in the Colo205 colorectal cancer xenograft model . This validated efficacy makes it a suitable candidate for further preclinical investigation of colorectal cancer therapeutics, including combination studies with standard-of-care agents or targeted therapies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodent Species

The established pharmacokinetic parameters of cimpuciclib tosylate in rats and mice, including dose-dependent exposure (AUC0-24: 5,414 ng/mL·h in rats at 5 mg/kg; 136,782 ng/mL·h in mice at 50 mg/kg) and species-specific half-lives (2.4 h in rats, 14.8 h in mice), provide a foundation for PK/PD modeling and dose optimization in preclinical studies [1].

Comparative Mechanism-of-Action Studies with FDA-Approved CDK4/6 Inhibitors

Given its distinct biochemical potency (CDK4 IC50 0.49 nM) and selectivity profile compared to palbociclib, ribociclib, and abemaciclib [2][3], cimpuciclib tosylate can be employed in head-to-head comparative studies to elucidate how differences in CDK4/CDK6 inhibition translate to differential effects on cell cycle arrest, apoptosis, and gene expression signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimpuciclib tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.